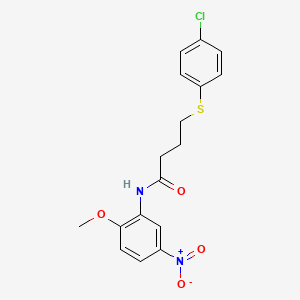

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as CB-13 and belongs to the class of synthetic cannabinoids. The compound is known for its ability to bind to cannabinoid receptors in the brain, which can produce a range of physiological and biochemical effects.

Wissenschaftliche Forschungsanwendungen

Substitution Reactions and Molecular Synthesis

Research on compounds involving chlorophenyl and methoxy-nitrophenyl groups often focuses on their substitution reactions and synthesis of functional derivatives. For example, studies have explored the facile reactions of nitropyrrol-yl chlorides with various nucleophiles in dimethylformamide, showcasing the reactivity of these compounds in substitution reactions (Harsanyi & Norris, 1987). Additionally, the photogeneration and reactivity of aryl cations from aromatic halides have been examined, indicating potential pathways for the synthesis of novel compounds (Protti et al., 2004).

Electrophilic Reduction and Polymerization

The electrochemical reduction of aryl thiocyanates and the polymerization of thiophene derivatives carrying aromatic substituents provide another avenue of research. These processes reveal the impact of substituents on reductive cleavage mechanisms and polymer properties, offering insights into the design of materials with specific characteristics (Houmam et al., 2003; Visy et al., 1994).

Antimicrobial Activity

Compounds with chlorophenyl and nitrophenyl groups have also been investigated for their antimicrobial properties. Synthesis of thiophen-2(5H)-ones and their derivatives has shown capacity to reduce biofilm formation and inhibit bacterial growth, highlighting their potential as antimicrobial agents (Benneche et al., 2011).

Cytotoxicity and Anticancer Properties

Additionally, the synthesis and evaluation of N-aryl-N'-alkoxycarbonyl thiocarbamide derivatives have been conducted to assess their cytotoxicity against cancer cell lines. This research contributes to the development of novel anticancer agents by exploring the structure-activity relationships of these compounds (Pandey et al., 2020).

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-24-16-9-6-13(20(22)23)11-15(16)19-17(21)3-2-10-25-14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXROBVQORDNSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2459895.png)

![1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethanone;hydrochloride](/img/structure/B2459899.png)

![3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2459903.png)

![2-{3-[(4-benzylpiperidin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2459910.png)

![3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2459913.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid](/img/structure/B2459916.png)